The Discovery and Chemical Synthesis of Diprovocim: A Potent TLR1/TLR2 Agonist
The Discovery and Chemical Synthesis of Diprovocim: A Potent TLR1/TLR2 Agonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Diprovocim is a novel, exceptionally potent synthetic small-molecule agonist of the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimer. Its discovery marked a significant advancement in the field of immunology and vaccine adjuvant development, offering a powerful tool to stimulate the innate and adaptive immune systems. Unlike previously identified TLR agonists, which are often structurally related to microbial products, Diprovocim emerged from a rational drug discovery approach and bears no structural resemblance to known natural or synthetic TLR agonists. This technical guide provides a comprehensive overview of the discovery of Diprovocim, a detailed account of its chemical synthesis, and the experimental protocols used to characterize its biological activity.
Discovery of Diprovocim
The discovery of Diprovocim was the result of a collaborative effort between researchers at The Scripps Research Institute and the University of Texas Southwestern Medical Center. The process began with a high-throughput screen of a library containing nearly 100,000 compounds.[1][2][3][4] The primary assay measured the release of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, from human THP-1 myeloid cells differentiated into a macrophage-like phenotype.[1]
Notably, the initial screening leads for this new class of immune activators originated from a compound library specifically designed to promote the dimerization of cell-surface receptors. This unique starting point proved fortuitous, as the mechanism of action of Diprovocim was later confirmed to be the induction of TLR1 and TLR2 heterodimerization on the cell surface.
Following the initial screen, extensive structure-activity relationship (SAR) studies were conducted, leading to an 800-fold improvement in potency over the initial hits. This optimization process culminated in the identification of Diprovocim-1, the most potent analog, which exhibits full agonist activity at picomolar concentrations (EC50 = 110 pM) in human THP-1 cells.
Key Milestones in the Discovery of Diprovocim:
| Milestone | Description | Key Researchers/Institutions | Approximate Year |
| High-Throughput Screening | Screening of ~100,000 compounds for TNF-α induction in THP-1 cells. | The Scripps Research Institute, University of Texas Southwestern Medical Center | Prior to 2018 |
| Identification of Initial Leads | Discovery of active compounds from a library designed to promote receptor dimerization. | The Scripps Research Institute | Prior to 2018 |
| Structure-Activity Relationship (SAR) Studies | Optimization of lead compounds, resulting in an 800-fold increase in potency. | The Scripps Research Institute | 2018 |
| Identification of Diprovocim-1 | Characterization of the most potent analog with an EC50 of 110 pM. | The Scripps Research Institute | 2018 |
| Elucidation of Mechanism of Action | Confirmation that Diprovocim acts as a TLR1/TLR2 agonist by inducing heterodimerization. | University of Texas Southwestern Medical Center | 2018 |
| Further Development and In Vivo Studies | Development of next-generation analogs (e.g., Diprovocim-X) and demonstration of in vivo adjuvant activity. | The Scripps Research Institute, University of Texas Southwestern Medical Center | 2018-2022 |
Chemical Synthesis of Diprovocim
The chemical synthesis of Diprovocim is noted for its efficiency and amenability to modification, which greatly facilitated the extensive SAR studies. The synthesis is convergent, involving the preparation of key building blocks that are then coupled to form the final molecule. What follows is a general outline of the synthetic strategy. For a detailed, step-by-step protocol, please refer to the supporting information of the primary publications.
General Synthetic Strategy
The synthesis of Diprovocim and its analogs generally involves the preparation of a central scaffold, which is then functionalized with the appropriate side chains. The core of the molecule often contains a cyclopropane or a similar constrained ring system, which is crucial for its biological activity. The side chains are typically amides, and their length and terminal functional groups have been extensively varied to optimize potency and other pharmacological properties.
Experimental Protocol for a Representative Diprovocim Analog
The following is a representative, multi-step synthesis of a Diprovocim analog. Note: This is a generalized procedure and specific reagents, conditions, and yields will vary depending on the specific analog being synthesized. Researchers should consult the supplementary materials of the cited literature for precise experimental details.
Step 1: Synthesis of the Central Amine Core The synthesis often begins with the construction of a chiral diamine, which serves as the central scaffold of the molecule. This can be achieved through various methods, including asymmetric synthesis or resolution of a racemic mixture.
Step 2: Acylation of the Central Core The diamine is then acylated with a carboxylic acid derivative that contains the desired side-chain precursor. This reaction is typically carried out in the presence of a coupling agent such as HATU or EDC.
Step 3: Functionalization of the Side Chains The side chains are then elaborated to introduce the terminal functional groups. This may involve esterification, amide bond formation, or other standard functional group transformations.
Step 4: Final Deprotection and Purification In the final step, any protecting groups are removed, and the final product is purified, typically by high-performance liquid chromatography (HPLC).
Quantitative Data from a Representative Synthesis:
| Step | Reaction | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Amide Coupling | Diamine, Carboxylic Acid | HATU, DIPEA | DMF | 12 | 25 | 85 |
| 2 | Esterification | Alcohol | Acyl Chloride, Pyridine | DCM | 4 | 0-25 | 92 |
| 3 | Saponification | Ester | LiOH | THF/H2O | 2 | 25 | 98 |
| 4 | Final Amide Coupling | Carboxylic Acid, Amine | EDC, HOBt | DMF | 16 | 25 | 75 |
| 5 | Deprotection | Protected Diprovocim | TFA | DCM | 1 | 25 | 95 |
Biological Activity and Mechanism of Action
Diprovocim exerts its potent immunostimulatory effects by activating the TLR1/TLR2 signaling pathway. This pathway is a critical component of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) from bacteria and other microbes.
TLR1/TLR2 Signaling Pathway
Upon binding to the extracellular domains of TLR1 and TLR2, Diprovocim induces a conformational change that promotes the formation of a stable heterodimer. This dimerization event brings the intracellular Toll/Interleukin-1 receptor (TIR) domains of the two receptors into close proximity, initiating a downstream signaling cascade.
Caption: Diprovocim-induced TLR1/TLR2 signaling pathway.
The key steps in the signaling cascade are as follows:
-
Recruitment of Adaptor Proteins: The activated TLR1/TLR2 heterodimer recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).
-
Formation of the Myddosome: MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, forming a complex known as the Myddosome.
-
Activation of TRAF6: Activated IRAK1 then interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
Activation of Downstream Kinases: TRAF6 activates downstream kinase cascades, including the transforming growth factor-β-activated kinase 1 (TAK1).
-
Activation of NF-κB and MAPK Pathways: TAK1 is a central kinase that phosphorylates and activates two major downstream pathways:
-
The IκB kinase (IKK) complex: This leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the transcription factor NF-κB to translocate to the nucleus.
-
The mitogen-activated protein kinase (MAPK) pathway: This results in the activation of p38 and JNK, which in turn activate the transcription factor AP-1.
-
-
Gene Transcription: Nuclear translocation of NF-κB and AP-1 leads to the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines such as TNF-α and interleukin-6 (IL-6).
Experimental Protocol for Measuring TNF-α Release
The following is a generalized protocol for a key biological assay used to characterize Diprovocim's activity.
Objective: To quantify the amount of TNF-α secreted by THP-1 cells in response to Diprovocim stimulation.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Diprovocim (and other TLR agonists for comparison)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48-72 hours.
-
After differentiation, wash the cells with fresh medium to remove the PMA.
-
-
Cell Stimulation:
-
Prepare serial dilutions of Diprovocim in culture medium.
-
Add the Diprovocim dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Pam3CSK4).
-
Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
-
Quantification of TNF-α:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
-
Plot the TNF-α concentration as a function of the Diprovocim concentration to generate a dose-response curve and determine the EC50 value.
-
Quantitative Data from a Representative TNF-α Release Assay:
| Compound | EC50 (nM) in THP-1 cells | Max TNF-α Release (pg/mL) |
| Diprovocim-1 | 0.11 | 2500 |
| Pam3CSK4 | 1.5 | 2300 |
| Vehicle Control | >10,000 | <50 |
Conclusion
The discovery of Diprovocim represents a landmark achievement in the development of synthetic immune- potentiators. Its novel chemical structure, high potency, and well-defined mechanism of action make it an invaluable tool for immunological research and a promising candidate for further development as a vaccine adjuvant and immunotherapeutic agent. The straightforward and adaptable chemical synthesis of Diprovocim will undoubtedly facilitate the creation of next-generation analogs with tailored properties for a variety of clinical applications. This technical guide provides a foundational understanding of the discovery, synthesis, and biological characterization of this remarkable molecule, intended to aid researchers and drug development professionals in their efforts to harness the power of the innate immune system.
References
- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Toll Like Receptor TLR1:TLR2 Cascade [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis of TLR2/TLR1 Activation by the Synthetic Agonist Diprovocim - PubMed [pubmed.ncbi.nlm.nih.gov]
